![molecular formula C13H11ClN2O4 B2598725 N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine CAS No. 303009-97-4](/img/structure/B2598725.png)
N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” is a chemical compound with the molecular formula C13H11ClN2O4 .
Synthesis Analysis
The synthesis of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” has been explored in the context of fragment-based drug discovery. A study conducted by Barelier et al. (2014) screened a 1281-fragment library against AmpC β-lactamase, a type of enzyme found in some bacteria that can render certain antibiotics ineffective . The study confirmed nine hits with novel chemotypes biochemically with KI values from 0.2 to low mM .Molecular Structure Analysis
The molecular structure of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” can be analyzed using X-ray diffraction . The crystal structure of AmpC beta-lactamase in complex with this compound has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” can be found in various databases .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Anticonvulsant Activity : A series of new 3-aminopyrroles, related structurally to the specified compound, was synthesized from corresponding acetophenone and glycine derivatives. These compounds were tested for anticonvulsant activity in various models, showing considerable activity with a lack of neurotoxicity. The study highlights the importance of structural features for interaction with voltage-dependent sodium channels, suggesting applications in epilepsy treatment (Unverferth et al., 1998).
Antioxidant and Antitumor Activities : Compounds derived from the reaction of N-(p-chlorobenzoyl) glycine with benzaldehyde showed antioxidant and antitumor activities. These findings indicate potential applications in developing novel anticancer agents (El-Moneim et al., 2011).
Synthesis of Novel Derivatives : Research on the synthesis of alkenylphenylglycine derivatives, including steps involving N-(1-methylbut-2-en-1-yl)-N-phenylglycine, explores new pathways for creating compounds with potential biological activities (Bizhanova et al., 2017).
Anticancer and Antimicrobial Agents : A study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which share a structural motif with the specified compound, revealed their anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds displayed significant antibacterial and antifungal activities, indicating their potential as dual-purpose therapeutic agents (Katariya et al., 2021).
Molecular Interactions and Synthesis Methods
Porphyrin Cycloaddition Reactions : Research involving N-(Porphyrin-2-ylmethyl)glycine, a derivative similar in functional group orientation to the specified compound, focuses on its use in cycloaddition reactions to create novel porphyrin complexes. These complexes have implications for photodynamic therapy and molecular electronics (Silva et al., 2006).
Glycine Utilization in Biosynthesis : The role of glycine in the biosynthesis of hemoglobin and its isotopic studies highlight the fundamental biological importance of glycine derivatives. This research provides insight into the metabolic pathways and the synthesis of critical biomolecules (Grinstein et al., 1949).
Mecanismo De Acción
“N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine”, also known as fragment 5, has been explored as a potential inhibitor of AmpC beta-lactamase enzymes . These enzymes are found in some bacteria and can render certain antibiotics ineffective . Studies have shown that fragment 5 binds to the active site of AmpC beta-lactamase, potentially blocking its ability to break down antibiotics .
Direcciones Futuras
The future directions for the study of “N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine” could involve further exploration of its potential as an inhibitor of AmpC beta-lactamase enzymes . This could include more detailed studies of its mechanism of action, as well as investigations into its potential applications in the treatment of bacterial infections resistant to certain antibiotics .
Propiedades
IUPAC Name |
2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-7-11(13(19)15-6-10(17)18)12(16-20-7)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUMIWQWHIBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

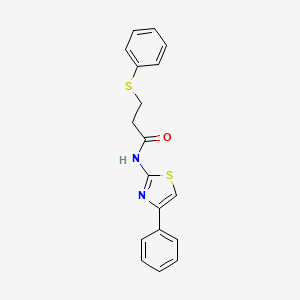
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)
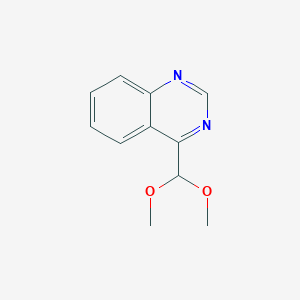
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)
![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B2598654.png)
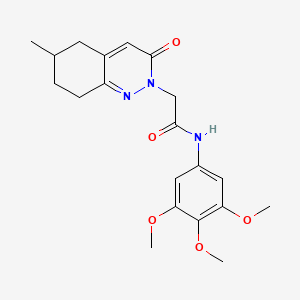
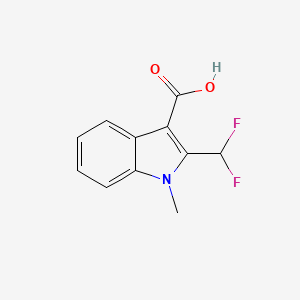
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-ynamide](/img/structure/B2598657.png)
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)
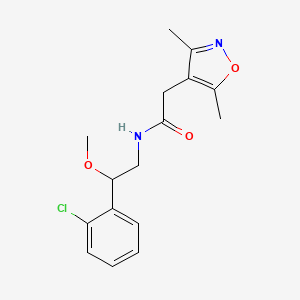
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2598662.png)
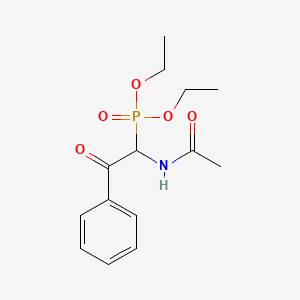
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2598665.png)